4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 349404-71-3
VCID: VC5815447
InChI: InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
SMILES: CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Molecular Formula: C13H11BrClNO2S
Molecular Weight: 360.65

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide

CAS No.: 349404-71-3

Cat. No.: VC5815447

Molecular Formula: C13H11BrClNO2S

Molecular Weight: 360.65

* For research use only. Not for human or veterinary use.

4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide - 349404-71-3

Specification

CAS No. 349404-71-3
Molecular Formula C13H11BrClNO2S
Molecular Weight 360.65
IUPAC Name 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H11BrClNO2S/c1-9-2-5-11(8-13(9)15)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3
Standard InChI Key KNHPHYJEPPHVOV-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-bromo-N-(3-chloro-4-methylphenyl)benzenesulfonamide, reflects its substitution pattern: a bromine atom at the 4-position of the benzene ring and a 3-chloro-4-methylphenyl group attached to the sulfonamide nitrogen. Key identifiers include:

PropertyValueSource
CAS Number349404-71-3
Molecular FormulaC13H11BrClNO2S\text{C}_{13}\text{H}_{11}\text{BrClNO}_{2}\text{S}
Molecular Weight360.65 g/mol
SMILES NotationClC1=C(C=CC(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Br

The sulfonamide functional group (SO2NH-\text{SO}_2\text{NH}-) and halogen substituents (Br, Cl) contribute to its polarity and potential interactions with biological targets . The methyl group at the 4-position of the aniline ring may enhance lipophilicity, influencing pharmacokinetic properties .

Synthesis and Manufacturing

While explicit synthetic protocols for this compound are scarce in publicly available literature, its preparation likely follows established sulfonamide synthesis routes. A generalized approach involves:

  • Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 3-chloro-4-methylaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

  • Purification: Isolation via recrystallization or chromatography, as indicated by supplier data emphasizing ≥97% purity .

Physicochemical Properties

Data from suppliers and computational models provide insights into its stability and handling:

PropertyValueSource
SolubilitySoluble in DMSO, dimethylformamide
Storage ConditionsSealed, room temperature
StabilitySensitive to moisture

The compound’s solubility in polar aprotic solvents aligns with trends observed in sulfonamides, where the sulfonyl group facilitates dissolution . Stability under ambient conditions suggests compatibility with standard laboratory handling protocols.

Structural Characterization and Analytical Data

Characterization of sulfonamides typically employs spectroscopic and crystallographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ\delta 7.2–8.1 ppm, with the methyl group appearing as a singlet near δ\delta 2.3 ppm . The sulfonamide N–H proton is observed as a broad signal around δ\delta 10.0 ppm .

  • 13C^{13}\text{C} NMR: The sulfonyl group’s sulfur-bound carbon appears at δ\delta 140–150 ppm, while aromatic carbons range from δ\delta 120–135 ppm .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/zm/z 360.65 ([M+H]+^+) . Fragmentation patterns typically include loss of the sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) and halogen substituents .

X-ray Crystallography

While no crystallographic data exist for this specific compound, analogous sulfonamides exhibit dihedral angles of 40–50° between the benzene and aniline rings, stabilized by N–H···O hydrogen bonds .

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